N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thienopyridine core, a benzisoxazole moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzisoxazole moiety and the acetamide group. Key steps include:
Formation of Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene and pyridine derivatives.
Introduction of Benzisoxazole Moiety: This step involves the reaction of the thienopyridine intermediate with benzisoxazole derivatives under specific conditions, such as the use of a base and a suitable solvent.
Acetamide Group Addition: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzisoxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds, sulfonylated derivatives.
Scientific Research Applications
N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling.
Ion Channel Modulation: Altering ion flux across cell membranes, affecting cellular excitability and function.
Comparison with Similar Compounds
- N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE shares structural similarities with other thienopyridine and benzisoxazole derivatives.
- Examples include: Thienopyridine-based anti-platelet agents, benzisoxazole-containing antipsychotics.
Uniqueness:
- Structural Complexity: The combination of thienopyridine, benzisoxazole, and acetamide groups in a single molecule is unique.
- Pharmacological Potential: The compound’s potential to interact with multiple molecular targets makes it a versatile candidate for drug development.
This detailed article provides a comprehensive overview of N-{3-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1,2-BENZISOXAZOL-5-YL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-9-6-11(8-25-3)15-16(20)18(27-19(15)21-9)17-13-7-12(22-10(2)24)4-5-14(13)26-23-17/h4-7H,8,20H2,1-3H3,(H,22,24) |
InChI Key |
GSMZTYPCFSPZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.